molecular formula C25H22ClN3O3S B12028776 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone CAS No. 618880-61-8

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone

Cat. No.: B12028776
CAS No.: 618880-61-8
M. Wt: 480.0 g/mol
InChI Key: JLIFXXPTUDRPDK-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazole ring through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones. The subsequent steps involve the introduction of the chlorophenyl, methoxyphenyl, and ethoxyphenyl groups through various substitution reactions. The final step usually involves the formation of the ethanone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular processes by generating reactive oxygen species (ROS) or by disrupting membrane integrity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenyl)ethanone

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

CAS No.

618880-61-8

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C25H22ClN3O3S/c1-3-32-22-14-4-17(5-15-22)23(30)16-33-25-28-27-24(18-6-12-21(31-2)13-7-18)29(25)20-10-8-19(26)9-11-20/h4-15H,3,16H2,1-2H3

InChI Key

JLIFXXPTUDRPDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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